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Compound of Interest

Compound Name: 4-(Chloromethyl)-4-methyloctane

Cat. No.: B13652957

Get Quote

Executive Summary & Chemical Profile[1]
4-(Chloromethyl)-4-methyloctane (CAS 1484025-67-3) is a specialized alkylating agent used

to introduce a high-lipophilicity, sterically bulky aliphatic tail into nucleophilic substrates. Unlike

standard linear alkyl halides (e.g., 1-chlorooctane), this molecule features a neopentyl-like

structural motif.

This specific architecture presents a dichotomy:

Metabolic/Chemical Stability: The quaternary carbon at the

-position blocks

-elimination and retards oxidative metabolism, making it highly valuable for lipid nanoparticle
(LNP) lipids and metabolically stable drug side-chains.

Synthetic Challenge: The same steric bulk severely hinders ngcontent-ng-c567981813=""

_nghost-ng-c1980439775="" class="inline ng-star-inserted">
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reactivity. Standard alkylation protocols (e.g.,

/Acetone) will fail, resulting in recovered starting material or thermal degradation.

This guide details the "Activation-Substitution" protocols required to successfully utilize this

reagent, moving beyond standard textbook methods to industrial "forcing" conditions.

Chemical Structure & Properties[1][2][3][4][5][6][7]
Property Value Implication

Molecular Formula

ngcontent-ng-c567981813=""

_nghost-ng-c1980439775=""

class="inline ng-star-inserted">
High lipophilicity (LogP ~4.2)

Structure Type
Primary Alkyl Chloride

(Neopentyl)
-branching creates extreme

steric hindrance.

Reactivity Class
Resistant /

Impossible

No

-hydrogens allows for high-

temperature processing

without elimination.

Boiling Point ~210°C (Predicted)
Suitable for high-temperature

reactions (>120°C).

Mechanistic Insight: The "Neopentyl Wall"
To use this reagent effectively, one must understand why it fails under normal conditions.

In a standard

reaction, the nucleophile attacks the

orbital

opposite the leaving group (Chlorine). In 4-(Chloromethyl)-4-methyloctane, the adjacent
carbon (C4) is quaternary—bonded to a methyl, a propyl, and a butyl group. These groups act
as a "steric wall," physically blocking the nucleophile's approach.
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Relative Rate (

): If Ethyl Chloride = 1, Neopentyl Chloride

.

Consequence: You cannot simply boil this with an amine or phenol in acetone. You must use

Leaving Group Activation (Finkelstein) and Dipolar Aprotic Solvation.

Visualizing the Steric Blockade[1]

Steric Environment

C-Alpha (CH2-Cl)
Target for Attack

C-Beta (Quaternary)
Steric Wall

Bonded
Bulky Groups:

- Methyl
- Propyl
- Butyl

Attached

Nucleophile (Nu-)

Path Blocked
by C-Beta Groups

Fig 1: The quaternary C-Beta blocks the SN2 attack trajectory.

Click to download full resolution via product page

Protocol 1: The Finkelstein-Assisted Alkylation
(Recommended)
This is the most robust method. It converts the unreactive alkyl chloride into a highly reactive

alkyl iodidein situ. The iodide is a better leaving group (

is a weaker base than

) and has a longer C-X bond, reducing steric congestion slightly.

Application: Alkylation of Phenols, Secondary Amines, or Carboxylic Acids.

Reagents
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Substrate: 4-(Chloromethyl)-4-methyloctane (1.2 - 1.5 equivalents)

Catalyst: Sodium Iodide (NaI) (0.5 - 1.0 equivalent). Note: Stoichiometric NaI is preferred for

faster rates.

Base: Cesium Carbonate (

) (2.0 equivalents). Why? The "Cesium Effect" increases nucleophile solubility and reactivity.

Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone). Anhydrous.

Step-by-Step Methodology
Activation Phase (Pre-generation of Iodide):

Charge a reaction vessel with 4-(Chloromethyl)-4-methyloctane (1.5 eq) and Sodium

Iodide (1.0 eq) in anhydrous DMF (0.5 M concentration relative to substrate).

Heat to 80°C for 1 hour under Nitrogen/Argon.

Mechanism:[1][2][3] The equilibrium shifts because NaI is soluble in DMF, but NaCl

(formed) has lower solubility, though in DMF this precipitation is less pronounced than in

Acetone. The main driver here is the higher reactivity of the transient alkyl iodide.

Nucleophile Addition:

Cool the mixture slightly to 50°C.

Add the Nucleophile (1.0 eq) and Cesium Carbonate (2.0 eq).

Note: If the nucleophile is oxidation-sensitive, degas the solvent thoroughly.

Reaction Phase:

Heat the mixture to 110°C - 120°C.

Time: 12 - 24 hours.[1] Monitor by HPLC or GC-MS.
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Endpoint: Disappearance of the nucleophile. The alkyl chloride/iodide will likely remain in

excess.

Workup:

Cool to room temperature.[4]

Dilute with Ethyl Acetate (EtOAc) and water.

Wash the organic layer with:

1. Water (3x) to remove DMF.

2. Saturated Sodium Thiosulfate (

) to remove residual Iodine (if the solution is brown).

3. Brine.

Dry over

, filter, and concentrate.

Protocol 2: Phase Transfer Catalysis (PTC) for
Scale-Up
If DMF/high-temp is undesirable (e.g., difficult workup on kilo-scale), Phase Transfer Catalysis

in a biphasic system is the alternative. This method uses a quaternary ammonium salt to

transport the nucleophile into the organic phase (neat alkyl halide or non-polar solvent).

Application: Large-scale synthesis where solvent removal is a bottleneck.

Reagents
Solvent: Toluene (or run neat if the nucleophile is liquid).

Aqueous Phase: 50% NaOH or KOH solution.

Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (10 mol%).
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Temperature: Reflux (

for Toluene).

Methodology
System Setup:

Combine Nucleophile (1.0 eq) and 4-(Chloromethyl)-4-methyloctane (1.5 eq) in Toluene

(3 volumes).

Add TBAB (0.1 eq).

Initiation:

Add 50% NaOH (2.0 eq) dropwise with vigorous stirring.

Critical: Stirring rate must be high (>500 RPM) to maximize interfacial area.

Reflux:

Heat to reflux (

) for 18-36 hours.

Observation: The mixture will likely darken.

Purification:

Separate phases. Wash organic phase with water and dilute HCl (if product is not basic) to

remove catalyst.

Distill off Toluene. Unreacted alkyl chloride can be recovered by vacuum distillation (high

boiling point difference between product and reagent).

Troubleshooting & Critical Controls
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Problem Root Cause Solution

No Reaction (<5% yield)
Steric hindrance prevents

approach.

Switch to Protocol 1 (NaI

activation). Increase Temp to

130°C. Switch solvent to

DMSO (higher dielectric

constant).

Elimination Products

Rare. Neopentyl centers

cannot undergo

-elimination directly.

If alkenes are observed, they

are likely from Wagner-

Meerwein rearrangement

(carbocation formation).

Ensure conditions remain

basic (

) and avoid Lewis Acids which

promote ionization.

Black Tar Formation
Thermal decomposition of

nucleophile or solvent.

Degas solvents (freeze-pump-

thaw). Add antioxidants (BHT)

if the lipid tail is for sensitive

applications.

Reaction Workflow Diagram
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Start: 4-(Chloromethyl)-4-methyloctane

Select Protocol

Protocol 1: Finkelstein (NaI/DMF)
High Yield / Small Scale

High Value / Difficult Nu

Protocol 2: PTC (NaOH/Toluene)
Scalable / Robust Nucleophiles

Bulk Scale

Add NaI (1 eq), Heat 80°C
(In situ Iodide Gen) Mix Reagents + TBAB (10%)

Add Cs2CO3 + Nucleophile
Heat 120°C, 18h

Workup: Wash H2O/Thiosulfate
Purify via Column/Distillation

Add 50% NaOH, Reflux 110°C
Vigorous Stirring

Fig 2: Decision matrix for alkylation protocols.

Click to download full resolution via product page

Safety & Handling
Toxicity: Alkylating agents are potential mutagens/carcinogens. 4-(Chloromethyl)-4-
methyloctane is lipophilic, facilitating skin absorption.

PPE: Double nitrile gloves, lab coat, safety glasses. Handle strictly in a fume hood.

Quenching: Quench excess alkylating agent by stirring with a solution of Ethanolamine or

Thiophenol (stench!) in methanol for 1 hour before disposal. This converts the hazardous

chloride into a harmless amine/thioether.
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Flash Point: Predicted >80°C, but treat as flammable.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Advanced Application Note: Alkylation Strategies Using
4-(Chloromethyl)-4-methyloctane]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13652957/docs#advanced-application-note-
alkylation-strategies-using-4-chloromethyl-4-methyloctane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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